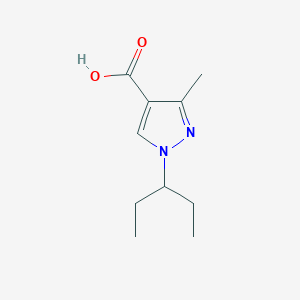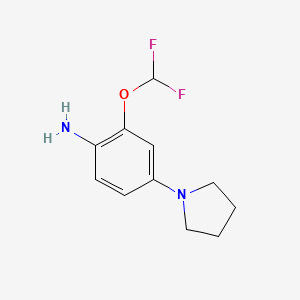
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a difluoromethoxy group and a pyrrolidinyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline typically involves the introduction of the difluoromethoxy group and the pyrrolidinyl group onto the aniline core. One common method involves the reaction of 2,4-difluoroaniline with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoromethoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the pyrrolidinyl group can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(Methoxy)-4-(pyrrolidin-1-yl)aniline
- 2-(Difluoromethoxy)-4-(morpholin-1-yl)aniline
- 2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline
Uniqueness
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and pyrrolidinyl groups. These functional groups confer specific chemical and physical properties, such as increased stability and enhanced binding affinity, making it distinct from other similar compounds.
特性
分子式 |
C11H14F2N2O |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
2-(difluoromethoxy)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-7-8(3-4-9(10)14)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
InChIキー |
KMVWNWOOIMKXAI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=C(C=C2)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
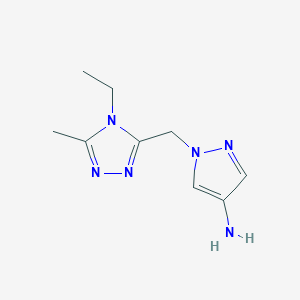

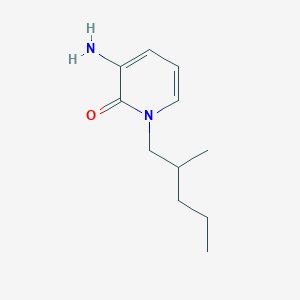
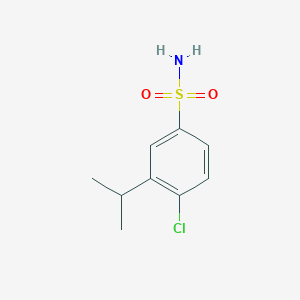
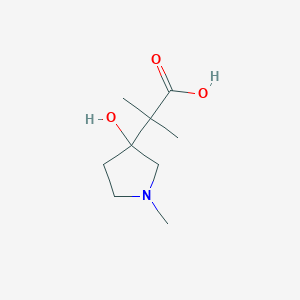
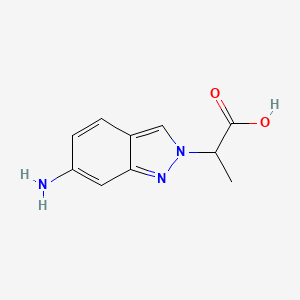
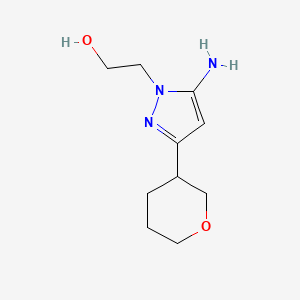
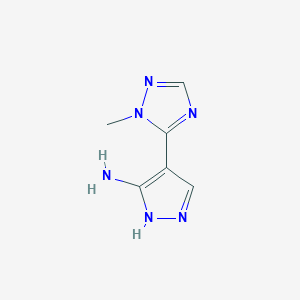

![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
